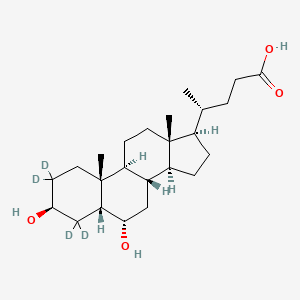

Beta-Hyodeoxycholic Acid-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2 |

InChI Key |

DGABKXLVXPYZII-SYOHEMGCSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C([C@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Imperative for Precision in Metabolomics

An In-Depth Technical Guide to Beta-Hyodeoxycholic Acid-d4 for Advanced Research

In the intricate landscape of metabolic research and drug development, the accurate quantification of endogenous molecules is paramount. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that regulate a vast network of metabolic pathways.[1][2] Hyodeoxycholic acid (HDCA), a secondary bile acid, has emerged as a key player in this regulatory network, with significant therapeutic potential for conditions like Metabolic Syndrome (MS) and Non-Alcoholic Fatty Liver Disease (NAFLD).[1][3] To precisely study its pharmacokinetics and pathophysiology, a reliable analytical tool is essential. This guide focuses on this compound (β-HDCA-d4), a deuterated isotopologue of β-HDCA, engineered to serve as a high-fidelity internal standard for mass spectrometry-based quantification.

β-HDCA-d4 is chemically identical to its endogenous counterpart, save for the replacement of four hydrogen atoms with their stable, heavier isotope, deuterium.[4] This subtle but critical modification imparts a 4-Dalton mass shift, allowing it to be distinguished by a mass spectrometer while ensuring its chemical and physical behavior—from sample extraction to chromatographic separation and ionization—is virtually identical to the analyte of interest. This property is the cornerstone of its utility, enabling researchers to correct for analytical variability and matrix effects, thereby ensuring the highest degree of accuracy and reproducibility in quantitative studies.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an analytical standard is fundamental to its correct application. β-HDCA-d4 is a white to off-white solid, and its key characteristics are summarized below.

| Property | Value | Source |

| Synonyms | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d4, Isohyodeoxycholic Acid-d4 | [3] |

| Molecular Formula | C₂₄H₃₆D₄O₄ | [4] |

| Molecular Weight | 396.6 g/mol | [4] |

| CAS Number | Not explicitly available for d4 isotopologue; parent is 83-49-8 | [6] |

| Purity (HPLC) | Typically ≥98% | [3] |

| Solubility | Soluble in Methanol, slightly soluble in DMSO | [3][4] |

| Storage | -20°C for long-term stability | [7] |

The identity and isotopic enrichment of β-HDCA-d4 are confirmed using a suite of analytical techniques. High-resolution mass spectrometry verifies the correct mass and isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific positions of the deuterium labels and the overall structural integrity of the molecule.

The Biological Significance of the Analyte: Hyodeoxycholic Acid (HDCA)

The demand for a precise internal standard like β-HDCA-d4 is driven by the burgeoning interest in the biological roles of HDCA. Primarily known as a major bile acid in pigs, HDCA is a secondary bile acid in humans, produced by the metabolic action of gut microbiota.[6] Its concentration and signaling activities are deeply intertwined with host health and disease.

Key Regulatory Roles of HDCA:

-

Metabolic Regulation: HDCA has been shown to ameliorate metabolic syndrome by improving glucose homeostasis and reducing fasting plasma glucose.[1][3] It influences key metabolic pathways by modulating receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2]

-

Gut Microbiota Interaction: HDCA modulates the composition of the gut microbiome and, in turn, its own metabolism is dependent on microbial activity.[8] This bidirectional relationship is crucial for maintaining intestinal barrier function and overall gut health.[8][9]

-

Anti-inflammatory and Atheroprotective Effects: Studies have demonstrated that HDCA can inhibit the formation of atherosclerotic lesions.[3] Its mechanisms include improving HDL function, promoting cholesterol efflux from macrophages, and potentially targeting the TLR4/MD2 complex to attenuate inflammation.[3][10]

-

Liver Health: Lower levels of HDCA are associated with NAFLD.[1] Supplementation with HDCA can reduce fat accumulation and inflammation in the liver, highlighting its therapeutic potential.

The following diagram illustrates the central role of HDCA in modulating metabolic and inflammatory signaling pathways, underscoring the importance of its accurate measurement in biological systems.

Caption: Simplified overview of HDCA's metabolic and signaling roles.

Core Application: Quantitative Analysis via LC-MS/MS

The gold standard for bile acid quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] The use of a stable isotope-labeled internal standard like β-HDCA-d4 is critical for achieving the accuracy and precision demanded in clinical and preclinical research.[5]

Causality of the Internal Standard Method

-

Extraction Efficiency: During sample preparation (e.g., protein precipitation or liquid-liquid extraction), the analyte and the internal standard will be lost in equal proportions due to their identical chemical properties. The ratio of their signals remains constant, correcting for variable recovery.

-

Chromatographic Co-elution: β-HDCA-d4 is designed to have the same retention time as endogenous β-HDCA. This is crucial because of a phenomenon known as matrix effects, where co-eluting compounds from the biological matrix (like salts or lipids) can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[12] By co-eluting, both the analyte and the standard experience the exact same matrix effects at the exact same time.

-

Ionization Correction: The ratio of the analyte signal to the internal standard signal effectively cancels out the variability from matrix effects and fluctuations in instrument performance, leading to a highly reliable quantitative result.[5]

The workflow for using β-HDCA-d4 as an internal standard is a self-validating system. Any physical or chemical variations affecting the target analyte throughout the process will proportionately affect the deuterated standard, ensuring the final calculated concentration is a true reflection of its level in the original sample.

Caption: Quantitative workflow using β-HDCA-d4 as an internal standard.

Protocol: Quantification of β-HDCA in Human Plasma

This protocol provides a robust methodology for the quantification of β-HDCA using β-HDCA-d4 as an internal standard.

1. Materials and Reagents:

-

β-Hyodeoxycholic Acid (Analyte Standard)

-

β-Hyodeoxycholic Acid-d4 (Internal Standard, IS)

-

LC-MS Grade Acetonitrile, Methanol, Water, and Formic Acid[13]

-

Human Plasma (e.g., K₂EDTA)

-

Microcentrifuge tubes and pipettes

2. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve β-HDCA in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve β-HDCA-d4 in methanol.

-

Analyte Working Solutions: Serially dilute the Analyte Stock in 50:50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.

-

IS Working Solution (50 ng/mL): Dilute the IS Stock in acetonitrile. This will also serve as the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube. The ratio of precipitation solvent to sample is 3:1 (v/v).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Instrumental Analysis:

-

LC System: UPLC or HPLC system (e.g., Agilent, Thermo Scientific, Sciex)[1][14]

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 150 mm) is suitable for separating bile acids.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[13][15]

Table of Suggested LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| Column Temp | 45°C | Improves peak shape and reproducibility.[1] |

| Flow Rate | 0.4 mL/min | Provides efficient separation on a 2.1 mm ID column.[1] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of the carboxyl group for better retention.[14] |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic bile acids.[14] |

| Injection Volume | 5 µL | Standard volume to avoid column overloading. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Bile acids readily form [M-H]⁻ ions in negative mode, providing high sensitivity.[16][17] |

| MRM Transition: β-HDCA | Q1: 391.3 m/z → Q3: 391.3 m/z | For unconjugated bile acids, parent/parent transitions often provide the best signal-to-noise in negative mode as they fragment poorly.[13][16] |

| MRM Transition: β-HDCA-d4 | Q1: 395.3 m/z → Q3: 395.3 m/z | Mass is shifted by +4 Da due to the four deuterium atoms. |

5. Data Processing and Quantification:

-

Integrate the peak areas for both the β-HDCA and β-HDCA-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of β-HDCA) / (Area of β-HDCA-d4).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Use the regression equation from the calibration curve to determine the concentration of β-HDCA in the unknown samples based on their measured PAR.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is an enabling tool for precision science. By providing a reliable means to accurately measure its endogenous counterpart, β-HDCA-d4 empowers researchers to dissect the complex roles of bile acids in health and disease. As research continues to unravel the therapeutic potential of modulating bile acid signaling pathways for metabolic and inflammatory diseases, the demand for robust, validated analytical methods will only grow. The principles and protocols outlined in this guide serve as a foundational framework for drug development professionals and scientists to confidently incorporate β-HDCA-d4 into their research, driving forward our understanding of metabolic regulation and paving the way for novel therapeutic interventions.

References

-

Benchchem. This compound | Deuterated Bile Acid.

-

Frontiers in Microbiology. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets.

-

Journal of Multidisciplinary Healthcare. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model.

-

MyBioSource. This compound biochemical.

-

Frontiers in Oncology. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis.

-

MDPI. Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation.

-

EMBO Molecular Medicine. Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis.

-

Agilent Technologies. A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome.

-

Wikipedia. Hyodeoxycholic acid.

-

ResearchGate. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets.

-

Hong Kong Baptist University. HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease.

-

Cayman Chemical. Hyodeoxycholic Acid (CAS 83-49-8).

-

Cayman Chemical. Hyocholic Acid-d4.

-

National Institutes of Health. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study.

-

National Institutes of Health. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora.

-

National Institutes of Health. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases.

-

PubMed. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.

-

Thermo Fisher Scientific. Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use.

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.

-

MDPI. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury.

-

ResearchGate. Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.

-

PubChem. Hyodeoxycholic Acid.

-

SCIEX. Bile acid analysis.

-

Elsevier. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets.

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

-

American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.

Sources

- 1. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis [frontiersin.org]

- 3. This compound | Deuterated Bile Acid [benchchem.com]

- 4. mybiosource.com [mybiosource.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myadlm.org [myadlm.org]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Bile acid analysis [sciex.com]

- 16. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

Beta-Hyodeoxycholic Acid-d4 vs. non-deuterated HDCA

Technical Whitepaper: Precision Quantitation of Beta-Hyodeoxycholic Acid (3β-HDCA) via Stable Isotope Dilution LC-MS/MS

Executive Summary

The accurate quantification of secondary bile acids is a cornerstone of modern metabolic phenotyping and drug development, particularly for metabolic syndrome (MS) and non-alcoholic fatty liver disease (NAFLD).[1] Beta-Hyodeoxycholic Acid (3β,6α-dihydroxy-5β-cholan-24-oic acid; also known as Isohyodeoxycholic acid) has emerged as a distinct biomarker, functionally and metabolically separate from its 3α-epimer, Hyodeoxycholic Acid (HDCA).[1]

This guide addresses a critical analytical challenge: distinguishing and accurately quantifying the 3β-isomer in complex biological matrices (plasma, feces, liver).[1] We compare the gold-standard methodology—Stable Isotope Dilution Assay (SIDA) using Beta-Hyodeoxycholic Acid-d4 —against the limitations of non-deuterated external standardization or surrogate internal standards.[1]

Key Takeaway: The use of the specific stereoisomer internal standard (Beta-HDCA-d4) is not merely a procedural refinement but a mandatory requirement for regulatory-grade bioanalysis to correct for isomer-specific matrix effects and retention time shifts.[1]

Chemical Fundamentals: The Isomer Challenge

In bile acid metabolomics, stereochemistry dictates biological function.[1] The 3-position hydroxyl group’s orientation (alpha vs. beta) significantly alters hydrophobicity, micelle formation, and receptor binding (e.g., TGR5, FXR).[1]

-

HDCA (Standard): 3α,6α-dihydroxy-5β-cholan-24-oic acid.[1][2][3][4]

-

Beta-HDCA (Target): 3β,6α-dihydroxy-5β-cholan-24-oic acid.[1][2][3][4]

-

Beta-HDCA-d4 (Internal Standard): Deuterium-labeled analog (typically 2,2,4,4-d4), providing a mass shift of +4 Da.[1]

Visualizing the Stereochemistry

The following diagram illustrates the structural relationship and the fragmentation logic used in MS/MS analysis.

Figure 1: Structural relationship between the standard HDCA, the target Beta-HDCA, and the deuterated internal standard.[1][5][6] Note the critical retention time (RT) difference that requires chromatographic resolution.

Comparative Analysis: Beta-HDCA-d4 vs. Non-Deuterated HDCA

The core distinction lies in how each method handles Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids and salts in the source.[1]

Method A: Non-Deuterated External Standard (The "Flawed" Approach)[1]

-

Protocol: A calibration curve is prepared using non-deuterated Beta-HDCA in solvent.[1] Biological samples are quantified against this curve without an internal standard (or using a generic one like Cholic Acid).[1]

-

Failure Mode: If the biological matrix suppresses the signal by 40% (common in feces), the external curve (which has 0% suppression) will overestimate the concentration.[1]

-

Isomer Confusion: Without a matched d4-standard, slight retention time shifts caused by column aging can lead to misidentification of the 3α-peak as the 3β-peak.[1]

Method B: Beta-HDCA-d4 Internal Standard (The "Gold Standard")

-

Protocol: A fixed concentration of Beta-HDCA-d4 is spiked into every sample before extraction.

-

Mechanism: The d4-analog has identical chemical properties to the analyte.[1] If the matrix suppresses the analyte signal by 40%, it also suppresses the d4-standard by exactly 40%.[1] The ratio of Analyte/Internal Standard remains constant, yielding accurate quantification.[1]

Performance Metrics Comparison

| Metric | Non-Deuterated / Surrogate Method | Beta-HDCA-d4 SIDA Method |

| Matrix Effect Correction | None. Susceptible to >50% error in stool extracts. | Absolute. Corrects for ion suppression/enhancement.[1] |

| Retention Time (RT) | Relies on absolute RT; drifts cause misidentification.[1] | Relative RT. Analyte is identified by fixed offset from IS.[1] |

| Linearity (r²) | 0.95 - 0.98 (Matrix dependent) | > 0.995 (Matrix independent) |

| Precision (CV%) | 15 - 25% | < 5% |

| Recovery | Variable (Extraction losses unknown).[1] | Normalized (IS corrects for extraction loss). |

Technical Workflow & Protocol

To implement this standard, a rigorous LC-MS/MS workflow is required.[1] The following protocol ensures separation of the 3α and 3β isomers.

Step 1: Sample Preparation

-

Matrix: Plasma (50 µL) or Fecal Homogenate (10 mg).[1]

-

Spike: Add 10 µL of This compound (1 µM in MeOH) to all samples prior to protein precipitation.

-

Extraction: Protein precipitation with ice-cold Acetonitrile (1:4 v/v). Vortex 1 min, Centrifuge 15,000 x g for 10 min.

-

Supernatant: Evaporate to dryness under N2; reconstitute in 50:50 MeOH:Water.

Step 2: LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1] Note: High resolution is needed to separate 3α from 3β.

-

Mobile Phase:

-

Gradient: 30% B to 95% B over 10 minutes.

-

Detection: Negative Electrospray Ionization (ESI-).[1]

Step 3: MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are critical. Note that while the parent mass is the same for isomers, the retention time (RT) confirms identity.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Beta-HDCA | 391.3 [M-H]⁻ | 391.3 → 345.3 | 45 |

| Beta-HDCA-d4 | 395.3 [M-H]⁻ | 395.3 → 349.3 | 45 |

Analytical Logic Diagram

Figure 2: The SIDA workflow ensures that every step of loss or suppression affects both the analyte and the internal standard equally, self-correcting the final result.[1]

References

-

Hyodeoxycholic Acid Ameliorates Metabolic Syndrome. Frontiers in Pharmacology. (2025).[1] Highlights HDCA as a characteristic bile acid in metabolic syndrome and its correlation with gut microbiota.[1][7]

-

Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation. Journal of Lipid Research. (2004).[1] Demonstrates the atheroprotective effects of HDCA and its role in cholesterol efflux.[1][7]

-

A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content. Journal of Lipid Research. (2020).[1] Details the necessity of d4-labeled internal standards for accurate bile acid quantification in microbiome samples.

-

This compound Product Data. BenchChem. Technical specifications for the deuterated internal standard (CAS 570-84-3 analog).

Sources

- 1. Glycohyodeoxycholic acid, Avanti, 13042-33-6, 700264P, Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. adooq.com [adooq.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Deuterated Bile Acid [benchchem.com]

The In Vivo Odyssey of β-Hyodeoxycholic Acid-d4: A Technical Guide to its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the in vivo metabolic journey of Beta-Hyodeoxycholic Acid-d4 (β-HDCA-d4), a deuterated analogue of a significant secondary bile acid. As the scientific community increasingly leverages stable isotope-labeled compounds to unravel complex biological pathways, a thorough understanding of their in vivo behavior is paramount. This document moves beyond a mere recitation of facts to provide a causal framework for experimental design and interpretation, ensuring scientific integrity and fostering a deeper understanding of bile acid dynamics.

Hyodeoxycholic acid (HDCA), a secondary bile acid produced by the gut microbiota, is gaining recognition for its diverse physiological roles, from modulating metabolic pathways to influencing immune responses.[1] The introduction of a stable isotope label, deuterium, at a non-labile position in the β-HDCA-d4 molecule provides a powerful tool to trace its absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive tracers.[2] This guide will delineate the anticipated metabolic transformations of β-HDCA-d4, grounded in the established principles of bile acid physiology and stable isotope tracer studies.

The Rationale for Deuteration: A Stable Tracer Approach

The use of deuterium-labeled compounds in metabolic research offers significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration.[2][3] However, when the deuterium atoms are placed on a metabolically stable part of the molecule, as is the case with β-HDCA-d4, the compound is expected to follow the same metabolic pathways as its endogenous counterpart.[2] The key benefit lies in the ability to distinguish the administered β-HDCA-d4 and its metabolites from the endogenous pool of HDCA using mass spectrometry, allowing for precise quantification and flux analysis.[4]

The Enterohepatic Voyage: Absorption and Distribution

Following oral administration, β-HDCA-d4 is expected to traverse the gastrointestinal tract. As a dihydroxy bile acid, its absorption is anticipated to occur primarily in the distal ileum and colon via both passive diffusion and active transport mechanisms. The major transporter responsible for the active uptake of bile acids in the terminal ileum is the apical sodium-dependent bile acid transporter (ASBT).

The journey of β-HDCA-d4 through the enterohepatic circulation is a cyclical process involving the intestines, portal circulation, liver, and biliary system. This continuous recirculation is fundamental to the physiological function of bile acids.[5][6]

Visualizing the Enterohepatic Circulation of β-HDCA-d4

Caption: The cyclical journey of β-HDCA-d4 through the enterohepatic circulation.

Hepatic Biotransformation: The Metabolic Crossroads

Upon reaching the liver via the portal vein, β-HDCA-d4 is efficiently taken up by hepatocytes through the action of transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs). Within the hepatocytes, β-HDCA-d4 is expected to undergo the same metabolic transformations as endogenous HDCA. These include:

-

Conjugation: The primary metabolic pathway for bile acids in the liver is conjugation with the amino acids taurine or glycine.[7] This process increases the water solubility and amphipathicity of the bile acid, preventing its passive reabsorption in the proximal small intestine and promoting its function in lipid digestion. The resulting metabolites would be tauro-β-hyodeoxycholic acid-d4 (T-β-HDCA-d4) and glyco-β-hyodeoxycholic acid-d4 (G-β-HDCA-d4).

-

Sulfation and Glucuronidation: To a lesser extent, β-HDCA-d4 may also be sulfated or glucuronidated. These are detoxification pathways that further increase the water solubility of the bile acid and facilitate its elimination in urine and feces.

The Role of the Gut Microbiota: A Secondary Transformation

The gut microbiota plays a crucial role in the metabolism of bile acids.[8] While β-HDCA is itself a product of microbial metabolism of primary bile acids, once administered, it can be further modified by the gut flora. Potential microbial transformations of β-HDCA-d4 include:

-

Deconjugation: Bacterial bile salt hydrolases (BSHs) can cleave the amide bond of conjugated β-HDCA-d4, releasing the unconjugated form.

-

Oxidation and Epimerization: Gut microbial enzymes can catalyze the oxidation of the hydroxyl groups of β-HDCA-d4 to keto groups, and subsequent epimerization to form iso-bile acids.

Excretion: The Final Chapter

The primary route of excretion for β-HDCA-d4 and its metabolites is expected to be through the feces.[9] A small fraction of the more water-soluble conjugated and sulfated metabolites may be filtered by the kidneys and excreted in the urine. The analysis of fecal and urine samples is therefore critical for obtaining a complete picture of the excretion profile and for calculating the overall mass balance of the administered dose.

Experimental Protocols for In Vivo Metabolic Fate Studies

To investigate the metabolic fate of β-HDCA-d4 in vivo, a robust experimental design is essential. The following protocols provide a framework for conducting such studies in a preclinical rodent model.

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for bile acid metabolism studies.

-

Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

-

Dosing: β-HDCA-d4, dissolved in a suitable vehicle (e.g., corn oil), is administered via oral gavage. A typical dose might range from 10 to 50 mg/kg. A control group receiving the vehicle only should be included.

Sample Collection

A time-course study is crucial to capture the ADME profile.

-

Blood Sampling: Blood samples (e.g., 100-200 µL) are collected from the tail vein at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C.

-

Feces and Urine Collection: Animals are housed in metabolic cages to allow for the separate collection of feces and urine over specified intervals (e.g., 0-24h, 24-48h, 48-72h). Samples are homogenized (feces) and stored at -80°C.

-

Bile Collection (Terminal Procedure): For a more detailed analysis of biliary metabolites, a terminal procedure involving bile duct cannulation can be performed on a separate cohort of animals. Bile is collected for a defined period post-dose.

-

Tissue Distribution (Optional): At the end of the study, key tissues (liver, intestine, kidneys) can be collected to assess the distribution of β-HDCA-d4 and its metabolites.

Sample Preparation

-

Plasma: Protein precipitation is a common method for extracting bile acids from plasma. An organic solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a different deuterated bile acid not expected to be formed in vivo) is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Feces: A weighed amount of homogenized feces is extracted with an organic solvent mixture (e.g., ethanol/water). The extract is then centrifuged, and the supernatant is further purified using solid-phase extraction (SPE) to remove interfering substances.

-

Urine: Urine samples can often be diluted and directly injected for analysis after the addition of an internal standard. SPE may be necessary for concentrating the analytes if concentrations are low.

-

Bile and Tissue Homogenates: Similar extraction procedures to those for plasma and feces can be adapted for these matrices.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of bile acids and their metabolites due to its high sensitivity and specificity.[10][11]

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the different bile acid species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. The instrument is set up for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and product ions of β-HDCA-d4 and its expected metabolites.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for determining the in vivo metabolic fate of β-HDCA-d4.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of β-HDCA-d4 in Rat Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | [Insert Data] |

| Tmax | h | [Insert Data] |

| AUC(0-t) | ng*h/mL | [Insert Data] |

| t1/2 | h | [Insert Data] |

Table 2: Excretion Profile of β-HDCA-d4 and its Major Metabolites

| Matrix | Time Interval (h) | % of Administered Dose (Mean ± SD) |

| Feces | ||

| β-HDCA-d4 | 0-72 | [Insert Data] |

| T-β-HDCA-d4 | 0-72 | [Insert Data] |

| G-β-HDCA-d4 | 0-72 | [Insert Data] |

| Urine | ||

| β-HDCA-d4 | 0-72 | [Insert Data] |

| T-β-HDCA-d4 | 0-72 | [Insert Data] |

| G-β-HDCA-d4 | 0-72 | [Insert Data] |

| Total Recovery | 0-72 | [Insert Data] |

Conclusion: A Powerful Tool for Metabolic Research

This technical guide has outlined the anticipated in vivo metabolic fate of β-Hyodeoxycholic Acid-d4 and provided a comprehensive framework for its experimental investigation. By leveraging the principles of bile acid metabolism and stable isotope tracing, researchers can gain valuable insights into the ADME properties of this important secondary bile acid. The use of β-HDCA-d4 as a tracer will undoubtedly contribute to a deeper understanding of the complex interplay between the gut microbiota, bile acid signaling, and host metabolism in both health and disease. The methodologies described herein are designed to ensure scientific rigor and generate high-quality, interpretable data for drug development professionals and basic science researchers alike.

References

- De Aguiar Vallim, T. Q., Tarling, E. J., & Edwards, P. A. (2013). Pleiotropic roles of bile acids in metabolism. Cell metabolism, 17(5), 657-669.

- Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647-2658.

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]

- Ridlon, J. M., Kang, D. J., & Hylemon, P. B. (2006). Bile salt biotransformations by human intestinal bacteria. Journal of lipid research, 47(2), 241-259.

- Chiang, J. Y. (2009). Bile acids: regulation of synthesis. Journal of lipid research, 50(10), 1955-1966.

- Staudinger, J. L., Woody, S., Sun, M., & Cui, W. (2013). Nuclear-receptor-mediated regulation of bile acid metabolism. Cellular and molecular life sciences, 70(7), 1141-1160.

- Houten, S. M., Watanabe, M., & Auwerx, J. (2006). Endocrine functions of bile acids. The EMBO journal, 25(7), 1419-1425.

- Jones, M. L., Martoni, C. J., & Prakash, S. (2012). Oral supplementation with bile acid-metabolizing microbes reduces atherosclerosis. Applied and environmental microbiology, 78(16), 5569-5575.

- Hofmann, A. F., & Hagey, L. R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461-2483.

- Wahlström, A., Sayin, S. I., Marschall, H. U., & Bäckhed, F. (2016). Intestinal microbiota and bile acids. Gastroenterology, 151(6), 1173-1181.

- Swann, J. R., Want, E. J., Geier, F. M., Spagou, K., Wilson, I. D., Sidaway, J. E., ... & Nicholson, J. K. (2011). Systemic gut microbial modulation of bile acid metabolism in host tissue compartments. Proceedings of the National Academy of Sciences, 108(Supplement 1), 4523-4530.

- Dawson, P. A., & Karpen, S. J. (2015). Intestinal transport and metabolism of bile acids. Journal of lipid research, 56(6), 1085-1099.

- Staels, B., & Fonseca, V. A. (2009). Bile acids and metabolic regulation: mechanisms and clinical responses to bile acid sequestration. Diabetes care, 32(suppl_2), S237-S245.

- Bolze, S., & Mutlib, A. E. (2014). The role of deuterium in drug discovery and development. Drug metabolism reviews, 46(3), 281-294.

- Ridlon, J. M., Harris, S. C., Bhowmik, S., Kang, D. J., & Hylemon, P. B. (2016). Consequences of bile salt biotransformations by intestinal bacteria. Gut microbes, 7(1), 22-39.

- Alnouti, Y. (2009). Bile acid sulfation: a pathway of bile acid elimination and detoxification. Toxicology and applied pharmacology, 238(3), 204-213.

- Han, J., & Liu, Y. (2018). The gut-liver axis and the mechanism of bile acid signaling in fatty liver disease. Digestive and Liver Disease, 50(9), 891-897.

- Roberts, M. S., Magnusson, B. M., Burczynski, F. J., & Weiss, M. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical pharmacokinetics, 41(10), 751-790.

-

Bathena, S. P., Mukherjee, S., Olivera, M., Alnouti, Y., & Meza, J. L. (2013). The profile of bile acids and their derivatives in human plasma and urine. Journal of chromatography B, 942, 53-64. [Link]

- Martin, F. P. J., Dumas, M. E., Wang, Y., Legido-Quigley, C., Yap, I. K., Spraul, M., ... & Nicholson, J. K. (2007). A top-down systems biology view of microbiome-mammalian metabolic interactions in a mouse model. Molecular systems biology, 3(1), 112.

- Krautbauer, S., Eisinger, K., Wiest, R., Liebisch, G., & Buechler, C. (2017). Quantitative monitoring of 36 bile acids in human plasma and urine by a validated liquid chromatography-tandem mass spectrometry method.

Sources

- 1. Metabolism of deoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Secondary bile acids and host metabolism: crosstalk, signaling pathways and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Comparative studies of metabolism of simultaneously administered chenodeoxycholic acid and ursodeoxycholic acid in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]

- 9. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces | MDPI [mdpi.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Beyond Digestion - Bile Acids as Metabolic Regulators

An In-Depth Technical Guide to Utilizing Beta-Hyodeoxycholic Acid-d4 (β-HDCA-d4) as a Metabolic Tracer

For decades, bile acids were primarily understood as simple detergents, crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the gut.[1] However, a paradigm shift in metabolic research has recast these cholesterol-derived molecules as sophisticated signaling agents that orchestrate a wide array of metabolic and inflammatory pathways.[2][3] They are now recognized as key ligands for nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G protein-coupled receptor 5 (TGR5), influencing glucose homeostasis, lipid metabolism, and energy balance.[4][5]

Among the complex pool of bile acids, secondary bile acids—those modified by the gut microbiota—have garnered significant attention for their potent biological activities.[3] Hyodeoxycholic acid (HDCA), a prominent secondary bile acid, has emerged as a molecule of intense interest.[6] Studies have revealed its therapeutic potential in metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and inflammatory conditions.[7][8][9] Given its connection to the gut microbiome and its profound effects on host metabolism, understanding the precise kinetics and metabolic fate of HDCA is critical for developing new therapeutics.

This guide provides a comprehensive technical overview for researchers and drug development professionals on the use of this compound (β-HDCA-d4), a stable isotope-labeled tracer, to meticulously investigate HDCA metabolism. The use of stable isotope tracers represents the gold standard for in vivo kinetic studies, allowing for the differentiation of administered compounds from endogenous pools and providing unparalleled accuracy in quantifying metabolic fluxes.[10][11] This document will detail the scientific rationale, experimental design considerations, validated protocols, and analytical methodologies required to successfully employ β-HDCA-d4 as a powerful tool in metabolic research.

Section 1: The Scientific Rationale - Why β-HDCA-d4?

The decision to use a stable isotope-labeled tracer is a deliberate choice grounded in the pursuit of precision and safety. Unlike radioisotope tracers, stable isotopes are non-radioactive, eliminating concerns about radiation exposure for both researchers and subjects.[11] The core principle of a tracer study is to introduce a labeled version of an endogenous molecule and track its journey through a biological system. This allows for the precise measurement of its rate of appearance, disappearance, and conversion to other metabolites.

The causality behind selecting β-HDCA-d4 lies in its unique analytical properties. The four deuterium atoms increase the mass of the molecule by four Daltons. This mass shift is substantial enough to be easily resolved from the endogenous (d0) HDCA by a mass spectrometer but is chemically subtle enough to not significantly alter the molecule's biological behavior.[12] Therefore, β-HDCA-d4 is treated by the body's enzymes and transporters virtually identically to its natural counterpart, making it an ideal probe. This enables researchers to ask highly specific questions, such as:

-

What is the oral bioavailability and absorption rate of HDCA?

-

How quickly is the circulating pool of HDCA turned over?

-

How does a therapeutic intervention or disease state alter the synthesis or clearance of HDCA?

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [13] |

| Molecular Formula | C₂₄H₃₆D₄O₄ | [13] |

| Molecular Weight | 396.6 g/mol | [13] |

| Appearance | White to Off-White Solid | [13] |

| Solubility | Methanol | [13] |

| Intended Use | Research Use Only. Internal standard and metabolic tracer. | [12][13] |

Section 2: Designing an In Vivo Metabolic Study with β-HDCA-d4

A well-designed in vivo study is paramount for generating reliable and interpretable data. The following considerations, rooted in field-proven experience, are critical for success.

Key Experimental Design Considerations:

-

Animal Model Selection: The choice of model (e.g., C57BL/6J mice, Sprague-Dawley rats, piglets) should align with the research question. For studies on NAFLD or metabolic syndrome, diet-induced obesity models are common. It is important to note that the bile acid pool composition varies significantly between species; for instance, HDCA and its precursors represent over 70% of the total bile acid pool in pigs but are found in much smaller amounts in humans and mice.[2]

-

Tracer Administration:

-

Route: Oral gavage is the most common route for studying the absorption and first-pass metabolism of gut-related metabolites like HDCA.[3][5] Intravenous administration can also be used to study systemic clearance and distribution, bypassing the gut.

-

Dosage and Formulation: The dose should be large enough to be detected above the endogenous background but not so large as to cause a pharmacological effect that would perturb the system's natural state. β-HDCA-d4 should be dissolved in a suitable vehicle (e.g., corn oil, or an aqueous solution with a solubilizing agent like carboxymethylcellulose) for administration.

-

-

Acclimatization and Diet: Animals should be properly acclimated to their environment and diet to minimize stress-induced metabolic changes. A controlled, defined diet is crucial, as dietary components can significantly influence both the gut microbiota and bile acid metabolism.

-

Sampling Time-Course: The timing and frequency of sample collection are critical for capturing the tracer's pharmacokinetics. A typical design might include a baseline (pre-dose) sample, followed by frequent sampling in the initial hours post-dose (e.g., 30 min, 1, 2, 4, 8 hours) to capture the absorption peak, and less frequent sampling at later time points (e.g., 12, 24, 48 hours) to determine the elimination phase.[3]

Diagram 1: In Vivo Experimental Workflow This diagram outlines the logical flow of an in vivo tracer study from preparation to data analysis.

Caption: Workflow for a metabolic study using β-HDCA-d4 tracer.

Section 3: Core Protocols - A Self-Validating System

The trustworthiness of tracer data hinges on meticulous and reproducible protocols. Each step is designed to minimize variability and ensure the integrity of the sample.

Protocol 3.1: In Vivo Administration of β-HDCA-d4 (Oral Gavage)

-

Preparation: Calculate the required amount of β-HDCA-d4 based on the number of animals and the target dose (e.g., 10 mg/kg).

-

Solubilization: Accurately weigh the β-HDCA-d4 and dissolve it in the chosen vehicle. Gentle warming and vortexing may be required. Ensure the final concentration allows for a manageable gavage volume (e.g., 5-10 mL/kg for rats).

-

Administration: Gently restrain the animal. Insert a ball-tipped gavage needle into the esophagus and slowly dispense the solution directly into the stomach. Record the exact time of administration for each animal.

Protocol 3.2: Biological Sample Collection and Processing

-

Blood (Serum):

-

Collect blood from the tail vein, saphenous vein, or via cardiac puncture at terminal endpoints into serum separator tubes.

-

Allow blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C.[14]

-

Carefully collect the supernatant (serum), aliquot into clean tubes, and immediately store at -80°C until extraction.[14]

-

-

Feces:

-

House animals in metabolic cages to collect feces at specified intervals (e.g., 0-12h, 12-24h).

-

Record the total weight of feces collected per interval.

-

Freeze-dry (lyophilize) the samples to remove water and record the dry weight.

-

Homogenize the dried feces into a fine powder. Store at -80°C.

-

-

Tissues (e.g., Liver):

-

At the designated time point, humanely euthanize the animal.

-

Quickly excise the liver, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Blot dry, weigh, and immediately flash-freeze in liquid nitrogen.

-

Store at -80°C until homogenization and extraction.

-

Protocol 3.3: Bile Acid Extraction from Serum

This protocol utilizes protein precipitation, a robust method for cleaning up serum samples.[15]

-

Preparation: In a clean microcentrifuge tube, add 50 µL of serum sample.

-

Precipitation: Add 200 µL of ice-cold methanol containing a mixture of deuterated internal standards (this is in addition to the d4-HDCA tracer and is used to control for extraction efficiency of other bile acids if a panel is being measured). Vortex vigorously for 1 minute.

-

Incubation: Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water), vortex, and transfer to an LC-MS vial for analysis.

Section 4: Analytical Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for bile acid quantification, offering superior sensitivity and specificity.[14]

Principle of LC-MS/MS Analysis: The extracted sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4] The components of the mixture are separated based on their chemical properties as they pass through a chromatography column (typically a C18 column).[8] The separated components then enter the mass spectrometer, where they are ionized (e.g., via electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.[16] For tandem MS (MS/MS), specific parent ions (e.g., m/z for HDCA) are selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices.[16]

Table 2: Typical LC-MS/MS Parameters for HDCA and β-HDCA-d4 Analysis

| Parameter | Setting | Rationale |

| LC System | UHPLC | Provides higher resolution and faster run times than traditional HPLC.[8] |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Offers excellent retention and separation for amphipathic molecules like bile acids.[4][8] |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate | Provides protons for ionization and aids in chromatographic separation.[4][8] |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic solvent used to elute bile acids from the C18 column.[4][8] |

| Flow Rate | 0.3 - 0.4 mL/min | Typical flow rate for analytical scale UHPLC columns. |

| Ionization Mode | ESI Negative | Bile acids readily deprotonate at their carboxylic acid group, forming negative ions.[8] |

| MRM Transition (HDCA) | Example: 391.3 -> 391.3 (Quantifier) | Specific parent-to-daughter ion transition for endogenous HDCA. |

| MRM Transition (β-HDCA-d4) | Example: 395.3 -> 395.3 (Quantifier) | Specific parent-to-daughter ion transition for the deuterated tracer. |

Note: Exact MRM transitions must be optimized for the specific instrument used.

Diagram 2: Metabolic Fate and Tracing of HDCA This diagram illustrates the formation of the secondary bile acid HDCA and how β-HDCA-d4 is used to trace this process.

Caption: Tracing the HDCA pool with orally administered β-HDCA-d4.

Section 5: Data Interpretation and Application

The primary output from the LC-MS/MS analysis is the peak area ratio of the tracer (β-HDCA-d4) to the endogenous tracee (HDCA). This ratio is the cornerstone for all subsequent kinetic calculations. By plotting this ratio over time, one can model the dynamics of HDCA metabolism.

Calculating Key Kinetic Parameters:

-

Fractional Turnover Rate (FTR): This represents the fraction of the bile acid pool that is replaced per unit of time. It can be determined from the slope of the tracer's decay curve after it has reached its peak and distributed throughout the system.

-

Pool Size: The total amount of a specific bile acid in a given compartment (e.g., the circulatory system). It can be estimated by dividing the administered tracer dose by the tracer/tracee ratio at time zero (extrapolated from the decay curve).

-

Synthesis or Appearance Rate: This is the rate at which new bile acid enters the pool, either from synthesis in the liver or production by gut microbiota. It is calculated by multiplying the FTR by the pool size.

Application Case Study: Investigating a Novel FXR Agonist A research team is developing a novel FXR agonist to treat NAFLD. They hypothesize the drug works by increasing the clearance of certain bile acids.

-

Study Design: NAFLD is induced in mice using a high-fat diet. One group receives the drug, and a control group receives a vehicle. Both groups are administered an oral dose of β-HDCA-d4.

-

Data Collection: Serum samples are collected over 24 hours.

-

Analysis: LC-MS/MS analysis reveals that the drug-treated group has a significantly steeper decay curve for the β-HDCA-d4/HDCA ratio compared to the control group.

-

Interpretation: Kinetic modeling shows that the drug-treated group has a higher FTR and a smaller pool size for HDCA. This provides strong evidence that the drug enhances the clearance and turnover of HDCA, supporting the team's hypothesis and providing a clear mechanism of action for their drug candidate.

Conclusion

This compound is a sophisticated tool that enables a precise and quantitative understanding of hyodeoxycholic acid metabolism in vivo. By leveraging the principles of stable isotope tracing with the analytical power of LC-MS/MS, researchers can move beyond static concentration measurements to explore the dynamic fluxes that govern metabolic health and disease. The methodologies and protocols outlined in this guide provide a robust framework for scientists to generate high-quality, reliable data, thereby accelerating insights into the gut-liver axis and paving the way for novel therapeutic strategies targeting bile acid signaling pathways.

References

-

Chen, Y., et al. (2023). Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis. Cell Reports Medicine, 4(9), 101183. [Link]

-

Frontiers. (2025). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. Frontiers in Microbiology. [Link]

-

Lin, Z., et al. (2025). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Drug Design, Development and Therapy, 20, 1-17. [Link]

-

Spinelli, V., et al. (2016). Influence of roux-en-Y gastric bypass on plasma bile acid profiles: a comparative study between rats, pigs and humans. International Journal of Obesity, 40, 1260–1267. [Link]

-

Geng, F., et al. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Pharmacology, 12, 755313. [Link]

-

Patsnap Synapse. What is Hyodeoxycholic acid used for? [Link]

-

Patsnap Synapse. What is the mechanism of Hyodeoxycholic acid? [Link]

-

Tao, D., et al. (2025). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. Frontiers in Microbiology. [Link]

-

SCIEX. Bile acid analysis. [Link]

-

Hong Kong Baptist University. (2023). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]

-

Carli, F., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules, 25(14), 3141. [Link]

-

PubMed. (2025). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Drug Design, Development and Therapy. [Link]

-

Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 51(1), 23–41. [Link]

-

Stellaard, F., et al. (1983). Measurement of Bile Acid Kinetics in Human Serum Using Stable Isotope Labeled Chenodeoxycholic Acid and Capillary Gas Chromatography Electron Impact Mass Spectrometry. Biomedical Mass Spectrometry, 10(3), 187-191. [Link]

-

ResearchGate. (2014). Analysis of Bile Acids Profile in Human Serum by Ultrafiltration Clean-up and LC-MS/MS. [Link]

-

Ponz de Leon, M., et al. (2018). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. Metabolites, 8(1), 11. [Link]

-

LabRulez. (2023). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. [Link]

-

Hori, S., et al. (2024). Extraction of Bile Acids from Biological Samples and Quantification Using Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry. Methods in Molecular Biology. [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]

- 3. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 5. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]

- 6. What is the mechanism of Hyodeoxycholic acid? [synapse.patsnap.com]

- 7. Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo [mdpi.com]

- 12. This compound | Deuterated Bile Acid [benchchem.com]

- 13. mybiosource.com [mybiosource.com]

- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bile acid analysis [sciex.com]

Beta-Hyodeoxycholic Acid-d4 mechanism of action in cells

Technical Whitepaper:

Executive Summary

This technical guide details the mechanism of action (MoA), analytical utility, and experimental protocols for

This guide bridges the gap between the biological mechanism of the parent compound and the analytical mechanism of the d4-tracer, providing researchers with a robust framework for quantifying bile acid flux in cellular systems.

Part 1: Molecular Identity & Stereochemical Context[2]

To use this compound effectively, one must distinguish between the standard Hyodeoxycholic Acid (HDCA) and its

-

Parent Molecule:

-Hyodeoxycholic Acid (-

Note: Standard HDCA is the

isomer.[2] The

-

-

Tracer Molecule:

-Hyodeoxycholic Acid-d4.[1][2][3][5]

| Feature | Parent ( | Tracer ( |

| Primary Role | Biological Ligand (TGR5/FXR) | Quantitative Reference (IS) |

| Molecular Weight | ~392.57 g/mol | ~396.60 g/mol |

| Detection (MRM) | ||

| Cellular Fate | Metabolized/Signaling | Inert Tracer (Short-term) |

Part 2: Biological Mechanism of Action (The Target)[2]

When researchers use

TGR5 (GPBAR1) Agonism

-HDCA acts as an agonist for the G-protein-coupled bile acid receptor 1 (TGR5).[1][2]-

Mechanism: Binding to TGR5 on the plasma membrane induces a conformational change, coupling with the G

s protein. -

Cascade: This activates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).[1][2]

-

Outcome:

FXR Modulation

Unlike primary bile acids (CDCA) which are potent FXR agonists, HDCA species often act as modulators (weak agonists or antagonists depending on tissue context).[1][2]

-

Mechanism: Modulates the transcription of NR1H4 (FXR gene).[2][7]

-

Outcome: Regulation of SHP (Small Heterodimer Partner) to control bile acid synthesis (CYP7A1 inhibition) and lipid metabolism.[1][2]

Diagram: The -HDCA Signaling Pathway[1]

Figure 1: Signal transduction pathway of

Part 3: Analytical Mechanism (The Tool)

-HDCA-d4 is not used to induce the effects above, but to measure them.[1][2] Its mechanism in the laboratory is Stable Isotope Dilution (SID) .[2]The Kinetic Isotope Effect (KIE)

-

Concept: Deuterium (

H) is heavier than Hydrogen ( -

Relevance: In LC-MS, the physicochemical properties (solubility, pKa, hydrophobicity) of the d4-variant remain virtually identical to the endogenous

-HDCA.[1][2] -

Result: The d4-standard co-elutes with the analyte but is differentiated by the Mass Spectrometer.

Matrix Effect Normalization

Biological matrices (cell lysates, plasma) contain phospholipids that suppress ionization in Electrospray Ionization (ESI).[1][2]

-

Without IS: Ion suppression varies between samples, making absolute quantification impossible.[1][2]

-

With

-HDCA-d4: Since the IS elutes at the exact same time as the analyte, it experiences the exact same suppression.[1] The ratio of Analyte/IS remains constant, ensuring accuracy.[2]

Part 4: Experimental Protocols

Protocol A: Cellular Extraction for LC-MS/MS

Objective: Quantify intracellular

Materials:

-

-HDCA-d4 Stock (100

-

Extraction Solvent: Cold Methanol/Acetonitrile (50:50).[1][2]

Workflow:

-

Harvest: Wash cells with PBS (

C). Scrape into 1.5 mL tubes. -

Spike (Critical Step): Add 10

L of -

Lysis: Add 200

L cold Extraction Solvent. Vortex vigorously (30s).[1][2] -

Sonication: Sonicate on ice (5 min) to disrupt membranes.

-

Precipitation: Incubate at

C for 20 mins to precipitate proteins. -

Centrifugation: 14,000 x g for 10 min at

C. -

Collection: Transfer supernatant to LC-MS vials.

Protocol B: LC-MS/MS Configuration

System: UHPLC coupled to Triple Quadrupole MS (QQQ).[1][2]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 |

| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile/Methanol (50:[1][2]50) |

| Ionization | ESI Negative Mode (-) |

| Transition ( | |

| Transition ( |

Part 5: Analytical Workflow Visualization

Figure 2: Workflow for the quantitative analysis of

References

-

Zheng, X., et al. (2021). Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism.[2][6] Cell Metabolism.[2][8]

-

Cayman Chemical. Hyodeoxycholic Acid Product Information & Biological Activity.

-

BenchChem. Beta-Hyodeoxycholic Acid-d4 Technical Data.

-

He, Y., et al. (2024). Bile acids and their receptors in metabolic disorders.[1][2] Frontiers in Endocrinology.[2]

-

PubChem. Hyodeoxycholic Acid Compound Summary (CID 5283820).[1][2][4][1][2]

Sources

- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Deuterated Bile Acid [benchchem.com]

- 4. Hyodeoxycholic Acid | C24H40O4 | CID 5283820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of β-Hyodeoxycholic Acid in Biological Matrices using Beta-Hyodeoxycholic Acid-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of β-Hyodeoxycholic Acid (β-HDCA) in human plasma. The protocol leverages the stable isotope-labeled compound, Beta-Hyodeoxycholic Acid-d4 (β-HDCA-d4), as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for bile acid analysis, with a focus on the scientific rationale behind each step of the process.

Introduction: The Rationale for Precise Bile Acid Quantification

Bile acids, once considered mere detergents for fat digestion, are now recognized as crucial signaling molecules that regulate lipid and glucose metabolism, inflammation, and energy homeostasis.[1][2] Hyodeoxycholic acid (HDCA), a secondary bile acid, has garnered significant interest for its potential therapeutic effects in metabolic syndromes and its role in modulating gut microbiota.[3] Accurate quantification of endogenous levels of β-HDCA in biological matrices is therefore paramount for understanding its physiological functions and its potential as a biomarker for various diseases.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis due to its superior sensitivity and selectivity.[2] However, the inherent complexity of biological samples like plasma can introduce significant variability from matrix effects, sample extraction inconsistencies, and instrument fluctuations.[4] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[4][5] An ideal SIL-IS, such as β-HDCA-d4, is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically and experience similar ionization effects, thereby providing a reliable basis for normalization and accurate quantification.[5]

This document provides a comprehensive protocol, from sample preparation to data analysis, for the quantification of β-HDCA using β-HDCA-d4, grounded in established bioanalytical method validation principles.

Physicochemical Properties and Rationale for Internal Standard Selection

The selection of an appropriate internal standard is critical for the success of any quantitative LC-MS/MS assay.[5] β-HDCA-d4 is the ideal choice for the quantification of β-HDCA for the following reasons:

-

Structural and Chemical Equivalence: β-HDCA-d4 shares the same core structure and functional groups as the endogenous analyte, β-HDCA. This ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization.

-

Mass Differentiation: The four deuterium atoms in β-HDCA-d4 provide a 4 Dalton mass difference from the analyte. This mass shift is sufficient to prevent isotopic crosstalk while allowing for distinct detection in the mass spectrometer.

-

Co-elution: Due to their near-identical physicochemical properties, both compounds will have the same retention time in a reversed-phase liquid chromatography system, which is a key characteristic of an ideal internal standard.

Table 1: Physicochemical Properties of β-Hyodeoxycholic Acid and its d4-labeled Internal Standard

| Property | β-Hyodeoxycholic Acid (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₃₆D₄O₄ |

| Molecular Weight | 392.57 g/mol | 396.6 g/mol |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 391.3 | m/z 395.3 |

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for the analysis of β-HDCA in human plasma. All steps should be performed with high-purity solvents and reagents.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The accuracy of the assay is fundamentally dependent on the correct preparation of standards.[6][7]

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of β-Hyodeoxycholic Acid and this compound reference standards.

-

Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.[6] Store at -20°C or below.

-

-

Working Standard Solution (for Calibration Curve):

-

Prepare a series of intermediate solutions by serially diluting the β-HDCA stock solution with methanol:water (1:1, v/v).

-

From these, prepare a final set of calibration standards by spiking the appropriate amount into a surrogate matrix (e.g., charcoal-stripped human plasma) to achieve a concentration range that covers the expected physiological levels (e.g., 1-1000 ng/mL).

-

-

Working Internal Standard Solution (IS Working Solution):

-

Dilute the β-HDCA-d4 stock solution with methanol to a final concentration of 100 ng/mL. This solution will be added to all samples, calibrators, and quality controls.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.[8]

-

These should be prepared from a separate stock solution of β-HDCA than that used for the calibration standards to ensure an unbiased assessment of accuracy.[7][9] Spike into the surrogate matrix.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4][5][10] Acetonitrile is a common and efficient solvent for this purpose.[4][11]

Caption: Workflow for plasma sample preparation using protein precipitation.

Step-by-Step Protocol:

-

Aliquot 50 µL of each plasma sample, calibration standard, and QC into a clean microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS Working Solution (β-HDCA-d4) to every tube.

-

Vortex briefly (approx. 10 seconds) to mix.

-

Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).[11]

-

Vortex vigorously for 1 minute to ensure thorough protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary separation of the analyte from other matrix components. |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | C18 columns are widely used and effective for separating hydrophobic molecules like bile acids.[12][13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of residual silanols on the column and improves peak shape.[14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) | Organic solvent for eluting the analytes from the C18 column. |

| Gradient Elution | A time-programmed gradient from low to high organic phase | Allows for the effective separation of bile acids with varying polarities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Essential for performing highly selective and sensitive Multiple Reaction Monitoring (MRM). |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Bile acids readily form [M-H]⁻ ions in negative ESI mode.[15] |

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure selectivity. |

Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| β-Hyodeoxycholic Acid | 391.3 | 391.3 | Optimized for stability |

| This compound | 395.3 | 395.3 | Optimized for stability |

Note on MRM Transitions: For unconjugated bile acids like β-HDCA, fragmentation can be inefficient and result in a complex mix of low-intensity fragments.[15] Therefore, a pseudo-MRM transition (monitoring the precursor ion in both Q1 and Q3) often provides the best sensitivity and is a common practice for this class of compounds.[15]

Bioanalytical Method Validation: Ensuring Data Integrity

A full method validation must be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH), to ensure the reliability of the data.[16][17] The use of β-HDCA-d4 is integral to meeting these stringent requirements.

Caption: Key parameters for bioanalytical method validation.

Key Validation Parameters

-

Selectivity: The method's ability to differentiate and quantify the analyte from other components in the matrix. This is assessed by analyzing at least six different sources of blank plasma to check for interferences at the retention time of β-HDCA and β-HDCA-d4. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[18]

-

Accuracy and Precision: These are determined by analyzing the QC samples in replicate (n≥5) over several days. Accuracy is the closeness of the mean measured concentration to the nominal concentration, while precision describes the variability of the measurements. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both accuracy (% bias) and precision (%CV).[18][19]

-

Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The linearity of the curve is assessed using a weighted linear regression model. At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[18]

-

Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within 20%).[17]

-

Stability: The stability of β-HDCA in plasma must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term frozen storage. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Analysis and Interpretation

-

Integration: Integrate the peak areas for both β-HDCA and β-HDCA-d4 for all samples, standards, and QCs.

-

Ratio Calculation: Calculate the peak area ratio (β-HDCA peak area / β-HDCA-d4 peak area).

-

Calibration Curve: Generate a calibration curve by performing a linear regression of the peak area ratios versus the known concentrations of the calibration standards. A weighting factor of 1/x² is often appropriate.

-

Quantification: Determine the concentration of β-HDCA in the unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of β-Hyodeoxycholic Acid in plasma using its deuterated analog, β-HDCA-d4, as an internal standard. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and rigorous method validation, researchers can achieve highly accurate, precise, and reliable data. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the integrity of the results, making this method highly suitable for pharmacokinetic studies, clinical research, and other applications in the field of drug development and metabolic disease research.

References

-

Eyssen, H. J., De Pauw, G., & Van Eldere, J. (1983). Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora. Applied and Environmental Microbiology, 45(5), 1431–1438. [Link]

-

Shimadzu Corporation. (2021, December 1). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. [Link]

-

Harahap, Y., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Journal of Applied Pharmaceutical Science, 14(03), 135-144. [Link]

-

MAC-MOD Analytical. (n.d.). LC-MS Separation of Bile Acids. [Link]

-